molecular formula C17H14N2O4S B2992337 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 922385-94-2

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2992337
CAS No.: 922385-94-2
M. Wt: 342.37
InChI Key: IRTQFNHXVGGQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 922385-94-2) is a synthetic small molecule with a molecular formula of C17H14N2O4S and a molecular weight of 342.37 g/mol . This compound features a hybrid structure incorporating multiple privileged heterocyclic scaffolds, including a benzo[d]thiazole, a furan, and a 1,4-dioxine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research . The benzothiazole core is a well-known pharmacophore present in compounds with a wide range of biological activities, such as antimicrobial, antifungal, antiviral, and anticancer properties . This structural motif is frequently explored in the development of novel therapeutic agents and biochemical probes. Supplied at a purity of 90% or greater, this compound is intended for research and development purposes in laboratory settings . Researchers can utilize it as a key building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-16(14-11-21-8-9-23-14)19(10-12-4-3-7-22-12)17-18-13-5-1-2-6-15(13)24-17/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTQFNHXVGGQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)N(CC2=CC=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S with a molecular weight of 352.4 g/mol. Its structure includes a benzothiazole ring and a furan moiety, which are significant for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial potency of benzothiazole derivatives against S. aureus. The results indicated that several compounds had minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin. Notably, some derivatives displayed resistance frequencies (FoRs) below 101010^{-10}, suggesting a low likelihood of developing resistance when used therapeutically .

CompoundMIC (µg/mL)Reference
Benzothiazole Derivative A0.012
Benzothiazole Derivative B0.008
Ampicillin0.5

Antifungal Activity

The antifungal potential of this compound has also been investigated. Research indicates that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

A study reported that a related compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial metabolism and cancer cell growth. The compound may inhibit DNA gyrase in bacteria or disrupt signaling pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzothiazole-carboxamide derivatives, differing primarily in substituents on the benzothiazole ring and the carboxamide side chains:

Compound Key Substituents Biological Target Activity/Notes
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide 5-Cl, 4-CH₃ on benzothiazole Not specified Structural data confirmed via NMR, MS; potential scaffold for kinase inhibitors.
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-NO₂, thiadiazole-phenylurea side chain VEGFR-2 IC₅₀ = 0.87 μM (VEGFR-2 inhibition); significant anticancer activity in vitro.
N-(benzo[d]thiazol-2-yl)formamide Formamide group (no dihydrodioxine or furan) PqsR (quorum sensing) Synthesized via formic acid/acetic anhydride; 93% yield; >95% purity.
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide 7-Cl, 4-OCH₃, diethylaminoethyl group Commercial availability Supplied by multiple vendors; hydrochloride salt enhances solubility.

Key Observations :

  • Substituent Impact: The presence of electron-withdrawing groups (e.g., NO₂, Cl) on the benzothiazole ring enhances kinase inhibitory activity, as seen in . The dihydrodioxine ring in the target compound may improve metabolic stability compared to simpler carboxamides .
  • Furan vs. Thiadiazole : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic motif distinct from the thiadiazole-phenylurea side chain in , which may alter binding affinity to VEGFR-2 or other targets.
Physicochemical Properties
  • Molecular Weight : The target compound (estimated MW ~375 g/mol) falls within the acceptable range for drug-like molecules, similar to (MW 384.5).

Q & A

Q. What are the standard protocols for synthesizing N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide?

Synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole and furan intermediates. For example:

  • Acylation : React 5-R-benzylthiazol-2-yl amines with furan-carboxylic acid derivatives under reflux in acetonitrile or DMF .
  • Purification : Use column chromatography (silica gel) and recrystallization (ethanol/water) to isolate the product.
  • Validation : Confirm purity via thin-layer chromatography (TLC) on Silica Gel 60 F254 plates .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent, 400 MHz spectrometer) to confirm substituent connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ mode) .
  • X-ray Crystallography : Optional for unambiguous confirmation of stereochemistry, though not explicitly reported in the evidence.

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Hazards : Potential health risks (H300-H373 codes for toxicity) and environmental hazards (H400-H420). Use PPE (gloves, goggles) and fume hoods during synthesis .

Q. How is purity assessed during synthesis?

  • TLC : Monitor reaction progress using Merck Silica Gel 60 F254 plates with ethyl acetate/hexane eluent .
  • Melting Point : Determine uncorrected melting points in open capillary tubes to compare with literature values .

Advanced Research Questions

Q. How can computational methods optimize the compound’s synthesis?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to predict energy barriers and intermediates .
  • Condition Screening : Apply machine learning to analyze experimental parameters (solvent, temperature) from historical data, narrowing optimal conditions .

Q. What methodologies evaluate the compound’s biological activity?

  • Anticancer Assays : Test against cancer cell lines (e.g., MTT assay) at concentrations of 1–100 μM, comparing IC₅₀ values of derivatives with varying R-groups .
  • Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Q. How do structural modifications impact activity?

  • Substituent Effects : Replace the furan-2-ylmethyl group with methyl or phenyl analogs to assess changes in cytotoxicity. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced anticancer activity .
  • SAR Analysis : Correlate logP values (e.g., 2.82–3.50) with membrane permeability and bioactivity .

Q. What challenges arise in scaling up synthesis?

  • Reactor Design : Optimize heat/mass transfer for exothermic acylation steps using continuous-flow reactors .
  • Separation : Implement membrane technologies (e.g., nanofiltration) to isolate intermediates efficiently .

Q. How is environmental degradation studied?

  • Hydrolysis : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC .
  • Ecotoxicology : Assess acute toxicity using Daphnia magna (OECD 202 guidelines) due to H420 environmental hazard codes .

Q. What interdisciplinary approaches enhance research on this compound?

  • Material Informatics : Combine NMR data with cheminformatics tools (e.g., KNIME workflows) to predict novel derivatives .
  • Reaction Engineering : Apply CRDC subclass RDF2050112 (reaction fundamentals) to design scalable reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.